

# Seviteronel-related adverse events in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Seviteronel |           |
| Cat. No.:            | B612235     | Get Quote |

# Seviteronel Clinical Trial Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on adverse events observed in clinical trials of **seviteronel**. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to assist in the design and conduct of experiments involving this compound.

## **Troubleshooting Guides & FAQs**

This section addresses specific issues that researchers might encounter during their experiments with **seviteronel**, based on adverse events reported in clinical trials.

Question: What are the most common adverse events associated with **seviteronel** administration?

Answer: Based on Phase I and II clinical trials, the most frequently reported adverse events (AEs) are generally of Grade 1 or 2.[1][2][3] In men with castration-resistant prostate cancer (CRPC), the most common AEs were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%).[1][4][5] In women with estrogen receptor-positive (ER+) or triple-negative breast cancer (TNBC), the most common AEs included tremor (42%), nausea (42%), vomiting







(37%), and fatigue (37%).[2][3][6] A Phase 2 study in men with metastatic CRPC also reported concentration impairment, fatigue, tremor, and nausea as common AEs.[7][8]

Question: What are the dose-limiting toxicities (DLTs) observed with **seviteronel**?

Answer: Dose-limiting toxicities have been observed at higher doses of **seviteronel**. In a Phase 1 study in women with breast cancer, DLTs included Grade 3 confusional state with paranoia at 750 mg once daily, and Grade 3 mental status change and delirium at 600 mg once daily.[2][3] In a Phase 1 study in men with CRPC, a DLT of Grade 3 muscular weakness was reported in one subject at the 900 mg once-daily dose.[1]

Question: How should I manage common adverse events like fatigue or dizziness in my experimental subjects?

Answer: In clinical trials, most Grade 1-2 adverse events, including fatigue and dizziness, improved with dose reduction or interruption.[1][4] For preclinical studies, consider implementing a dose-escalation design to identify the maximum tolerated dose in your model system. If signs of fatigue or dizziness (e.g., decreased activity, ataxia) are observed, a reduction in the administered dose or a temporary cessation of treatment may be warranted to assess for recovery.

Question: Are there any serious adverse events (SAEs) associated with **seviteronel** that I should be aware of?

Answer: Yes, serious adverse events have been reported in a minority of patients. In men with CRPC, possibly related SAEs included syncope, deep vein thrombosis, atrial fibrillation, and muscular weakness.[3] In women with breast cancer, possibly related SAEs included delirium, mental status change, and confusional state.[2] While these events are less common, it is crucial to monitor for any severe or unexpected toxicities in your experiments.

Question: What is the recommended Phase 2 dose (RP2D) for **seviteronel**?

Answer: In the Phase 1 study in women with breast cancer, the recommended Phase 2 dose was determined to be 450 mg once daily.[3][6] For men with CRPC, 600 mg once daily was chosen as the RP2D for future studies.[5]



# **Quantitative Data Summary**

The following tables summarize the frequency of common adverse events reported in key clinical trials of **seviteronel**.

Table 1: Common Adverse Events in Men with Castration-Resistant Prostate Cancer (Phase I Study)[1][4][5]

| Adverse Event  | Frequency (%) |
|----------------|---------------|
| Fatigue        | 71            |
| Dizziness      | 52            |
| Blurred Vision | 38            |
| Dysgeusia      | 33            |

Table 2: Common Adverse Events in Women with ER+ or TNBC (Phase I Study)[2][3][6]

| Adverse Event | Frequency (%) |
|---------------|---------------|
| Tremor        | 42            |
| Nausea        | 42            |
| Vomiting      | 37            |
| Fatigue       | 37            |

Table 3: Grade 3 or Higher Adverse Events Possibly Related to **Seviteronel** 



| Patient Population              | Adverse Event  | Dose           |
|---------------------------------|----------------|----------------|
| Men with CRPC[1][3]             | Syncope        | 600 mg QD + DT |
| Hyponatremia                    | 600 mg QD + DT | _              |
| Fatigue                         | 600 mg QD      | _              |
| Atrial Fibrillation             | 750 mg QD      |                |
| Muscle Weakness                 | 900 mg QD      | _              |
| Women with Breast Cancer[2] [3] | Anemia         | 450 mg QD      |
| Delirium                        | 600 mg QD      |                |
| Mental Status Change            | 600 mg QD      | _              |
| Confusional State               | 750 mg QD      | _              |

QD: once daily; DT: dose titration

# **Experimental Protocols**

This section provides an overview of the methodologies used for safety assessment in **seviteronel** clinical trials.

Safety and Tolerability Assessment in a Phase I Study in Men with CRPC

- Study Design: This was an open-label, dose-escalation study following a modified "3+3"
   Fibonacci design.[3] Seviteronel was administered once daily in 28-day continuous dosing cycles.[3]
- Patient Population: The study enrolled men with chemotherapy-naïve castration-resistant prostate cancer.[3]
- Safety Monitoring: The primary objectives were to establish the safety, tolerability, and
  maximum tolerated dose (MTD) of seviteronel.[3][5] Adverse events were graded using the
  National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE),



version 4.0.[4] Dose-limiting toxicities were defined as any Grade 3 or greater drug-related AE occurring within the first 28-day dosing cycle.[3]

 Dose Escalation: Dose escalation proceeded in cohorts of 3-6 patients. If one of the first three patients in a cohort experienced a DLT, up to three more patients were enrolled in that cohort. The MTD was defined as the dose level at which less than 33% of patients experienced a DLT.

Safety and Tolerability Assessment in a Phase I Study in Women with Breast Cancer

- Study Design: This was an open-label, dose de-escalation study.[2] **Seviteronel** was administered once daily in 6-subject cohorts at 750 mg, 600 mg, and 450 mg.[2]
- Patient Population: The study enrolled women with locally advanced or metastatic triplenegative breast cancer (TNBC) or estrogen receptor-positive (ER+) breast cancer.[3]
- Safety Monitoring: The primary objective was to determine the safety, tolerability, and MTD of seviteronel.[2] Adverse events were graded using NCI CTCAE, version 4.03.[2] DLTs were defined as any Grade 3 or greater adverse event possibly, probably, or definitely related to seviteronel occurring within the first 28-day dosing cycle.[2]

### **Signaling Pathways and Workflows**

Seviteronel's Dual Mechanism of Action

**Seviteronel** is a selective inhibitor of both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen receptor (AR).[2] Its selective inhibition of the 17,20-lyase enzyme in the testes and adrenal glands blocks the production of androgens.[9] Additionally, it acts as a competitive antagonist of the AR, preventing androgens from binding and activating the receptor.[2] This dual mechanism effectively shuts down androgen signaling, which is crucial for the growth of certain types of prostate and breast cancers.





#### Click to download full resolution via product page

Caption: Seviteronel's dual inhibition of CYP17 lyase and the androgen receptor.

Experimental Workflow for Managing Potential Adverse Events

This workflow provides a logical approach for researchers to monitor and manage potential adverse events in preclinical studies based on clinical trial findings.





Click to download full resolution via product page

Caption: A workflow for monitoring and managing adverse events in preclinical studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. Clinical Trial: NCT02580448 My Cancer Genome [mycancergenome.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Seviteronel-related adverse events in clinical trials].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b612235#seviteronel-related-adverse-events-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com